molecular formula C6H9N3O2 B061275 N-methoxy-N-methyl-1H-pyrazole-5-carboxamide CAS No. 162468-84-0

N-methoxy-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B061275
CAS No.: 162468-84-0
M. Wt: 155.15 g/mol
InChI Key: MXLOMQNJVRYCLB-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group, a methyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-1H-pyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the methoxy, methyl, and carboxamide groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The methoxy and methyl groups can be introduced through alkylation reactions, while the carboxamide group can be formed through amidation reactions using suitable amines and carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methoxy-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-phenyl-1H-pyrazole-5-carboxamide
  • N-methoxy-N-ethyl-1H-pyrazole-5-carboxamide
  • N-methoxy-N-methyl-1H-pyrazole-3-carboxamide

Uniqueness

N-methoxy-N-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the carboxamide group contributes to its potential as a pharmacophore .

Biological Activity

N-methoxy-N-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound features a pyrazole ring, characterized by its five-membered structure containing two nitrogen atoms. The presence of the methoxy and methyl groups contributes to its unique chemical reactivity and biological profile.

Biological Activities

This compound exhibits a variety of biological activities, including:

  • Anti-inflammatory : The compound has shown significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
  • Anticancer : Research indicates that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, suggesting potential as anticancer agents.
  • Antibacterial and Antifungal : The compound has been evaluated for its antibacterial and antifungal properties, contributing to its therapeutic potential against infections.
  • Antioxidant : It may also exhibit antioxidant activity, which is beneficial in combating oxidative stress-related diseases.

The mechanism of action of this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation by binding to their active sites.
  • Receptor Modulation : It may modulate cellular receptors, thereby influencing signal transduction pathways that regulate various physiological responses.
  • Biochemical Pathways : This compound has been associated with pathways related to apoptosis in cancer cells and modulation of inflammatory mediators.

Research Findings

Recent studies have provided insights into the efficacy of this compound:

  • A study demonstrated that derivatives of pyrazole, including this compound, exhibited significant cytotoxicity against several cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 20 µM to 50 µM .
Cell LineIC50 (µM)Activity
MDA-MB-23120Anticancer
HepG230Anticancer
A54926Antitumor

Case Studies

  • Anti-inflammatory Activity : In vivo studies have shown that this compound significantly reduces edema in animal models, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Studies : A series of experiments on pyrazole derivatives revealed that compounds similar to this compound inhibited tumor growth in xenograft models, further supporting its anticancer potential .

Properties

IUPAC Name

N-methoxy-N-methyl-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-9(11-2)6(10)5-3-4-7-8-5/h3-4H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLOMQNJVRYCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=NN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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